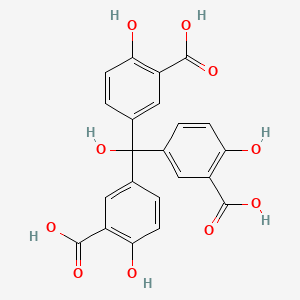
Tris(3-Carboxy-4-hydroxyphenyl)carbinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3-Carboxy-4-hydroxyphenyl)carbinol is an organic compound known for its unique structure and properties It is characterized by three carboxy-4-hydroxyphenyl groups attached to a central carbinol (methanol) moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-Carboxy-4-hydroxyphenyl)carbinol typically involves the reaction of tris(4-hydroxyphenyl)methane with appropriate carboxylating agents. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the ortho positions relative to the hydroxyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Tris(3-Carboxy-4-hydroxyphenyl)carbinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Tris(3-Carboxy-4-hydroxyphenyl)carbinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of Tris(3-Carboxy-4-hydroxyphenyl)carbinol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
相似化合物的比较
Tris(4-hydroxyphenyl)methane: Lacks carboxyl groups, making it less versatile in certain reactions.
Tris(3,5-dicarboxy-4-hydroxyphenyl)carbinol: Contains additional carboxyl groups, which may enhance its reactivity and applications.
Uniqueness: Tris(3-Carboxy-4-hydroxyphenyl)carbinol stands out due to its balanced combination of hydroxyl and carboxyl groups, providing a unique set of chemical properties that make it suitable for a wide range of applications.
属性
CAS 编号 |
639-56-5 |
|---|---|
分子式 |
C22H16O10 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
5-[bis(3-carboxy-4-hydroxyphenyl)-hydroxymethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16O10/c23-16-4-1-10(7-13(16)19(26)27)22(32,11-2-5-17(24)14(8-11)20(28)29)12-3-6-18(25)15(9-12)21(30)31/h1-9,23-25,32H,(H,26,27)(H,28,29)(H,30,31) |
InChI 键 |
HLOZTRLQBMUCQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)(C3=CC(=C(C=C3)O)C(=O)O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



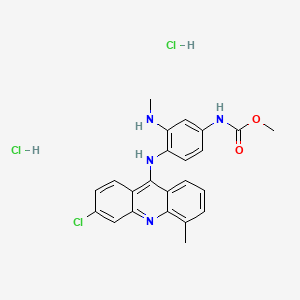
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
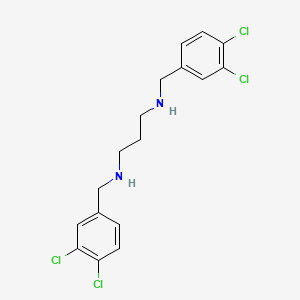
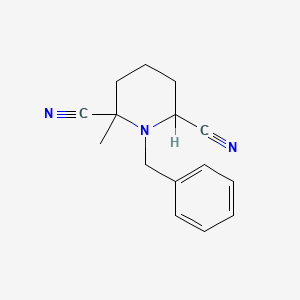
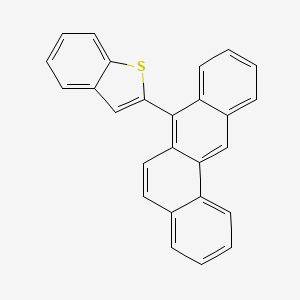

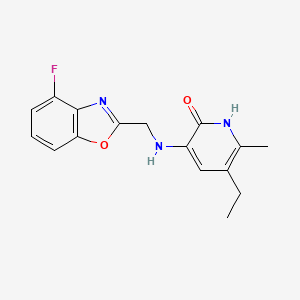
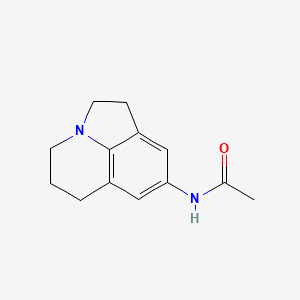

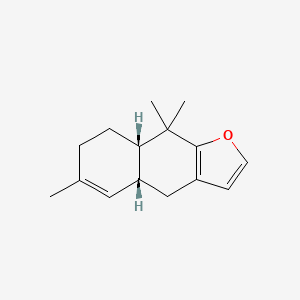


![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
